![molecular formula C18H18ClN3OS B2444676 N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 399001-85-5](/img/structure/B2444676.png)
N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For diazocines, these properties can vary widely depending on the specific substituents present in the molecule . Unfortunately, the search results do not provide specific information about the physical and chemical properties of “N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide”.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research on compounds structurally related to N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide involves methods like arylsulfonylation of cytisine. This process yields compounds with potential pharmaceutical applications (Okmanov et al., 2023).
Crystal Structures and Hirshfeld Surface Analyses : The crystal structures of related compounds have been determined using single-crystal X-ray diffraction, providing insights into molecular arrangements and potential pharmaceutical interactions (Okmanov et al., 2023).
Biological Activity and Potential Therapeutic Uses
Anticonvulsant and Muscle Relaxant Activities : Derivatives of this compound class have been evaluated for anticonvulsant activity and muscle relaxant activity, showing promise in these therapeutic areas (Sharma et al., 2013).
Antiviral Activity : Novel derivatives of quinolizidine alkaloid (-)-cytisine, structurally related to N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide, have shown activity against influenza A and parainfluenza viruses, indicating potential for antiviral drug development (Fedorova et al., 2019).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often involves the compound binding to the target receptor, which can result in changes to the receptor’s function and subsequently affect the biological processes that the receptor is involved in .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely and are dependent on the specific biological activity that the compound exhibits .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-14-3-1-4-15(8-14)20-18(24)21-9-12-7-13(11-21)16-5-2-6-17(23)22(16)10-12/h1-6,8,12-13H,7,9-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJGXPPINCQWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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